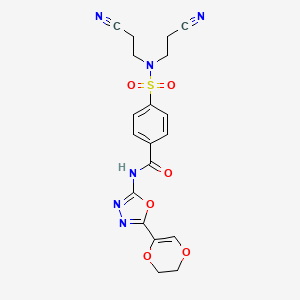

4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Description

This compound features a benzamide core substituted with a sulfamoyl group (N,N-bis(2-cyanoethyl)) and a 1,3,4-oxadiazole ring linked to a 5,6-dihydro-1,4-dioxin moiety. The sulfamoyl group’s electron-withdrawing cyanoethyl substituents may enhance metabolic stability and influence binding interactions.

Properties

IUPAC Name |

4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6O6S/c20-7-1-9-25(10-2-8-21)32(27,28)15-5-3-14(4-6-15)17(26)22-19-24-23-18(31-19)16-13-29-11-12-30-16/h3-6,13H,1-2,9-12H2,(H,22,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGOHATIVOGTPOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=CO1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound features a benzamide core substituted with a sulfamoyl group and an oxadiazole moiety. Its structure can be represented as follows:

- Benzamide : The central structure provides a scaffold for various substitutions.

- Sulfamoyl Group : Known for its antibacterial properties.

- Oxadiazole Ring : Associated with diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the sulfamoyl group enhances the potential for antibacterial activity.

| Compound | Target Pathogen | Activity |

|---|---|---|

| Oxadiazole Derivative | Staphylococcus aureus | Moderate to High |

| Oxadiazole Derivative | Escherichia coli | Moderate |

| Sulfamoyl Compound | Bacillus cereus | High |

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Bacterial Cell Wall Synthesis : The sulfamoyl group may interfere with the synthesis of peptidoglycan, crucial for bacterial cell wall integrity.

- Disruption of Metabolic Pathways : The oxadiazole ring may inhibit specific enzymes involved in bacterial metabolism.

Case Studies

A study investigating the efficacy of sulfamoyl derivatives against various bacterial strains revealed that compounds similar to 4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide exhibited promising results:

- Case Study 1 : A derivative demonstrated a Minimum Inhibitory Concentration (MIC) of 8 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity.

- Case Study 2 : Another derivative was tested against multi-drug resistant strains of E. coli, showing significant inhibition at concentrations as low as 16 µg/mL.

Toxicological Profile

While the antimicrobial properties are promising, it is essential to evaluate the toxicological profile of the compound. Preliminary studies suggest that derivatives based on this scaffold show low toxicity in eukaryotic cell lines at therapeutic concentrations.

Toxicity Assessment Table

| Cell Line | IC50 (µg/mL) | Observation |

|---|---|---|

| HepG2 | >100 | Non-toxic |

| HEK293 | >100 | Non-toxic |

Conclusion and Future Directions

The compound 4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide shows significant promise as an antimicrobial agent due to its structural features and biological activity. Future research should focus on:

- In Vivo Studies : To better understand pharmacokinetics and therapeutic efficacy.

- Structure-Activity Relationship (SAR) Studies : To optimize the compound for enhanced activity and reduced toxicity.

- Mechanistic Studies : To elucidate the precise pathways through which these compounds exert their effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Sulfamoyl Groups

Compound : N-[5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide ()

- Key Differences: The sulfamoyl group here is substituted with N-methyl and N-phenyl instead of bis(2-cyanoethyl).

- Implications: The bis(2-cyanoethyl) group in the target compound may enhance solubility in polar solvents compared to the methyl-phenyl analogue. Differences in electronic effects could alter binding affinities to biological targets, such as enzymes or receptors.

Table 1: Comparison of Sulfamoyl Substituents

Heterocyclic Analogues with Tetrazole Moieties

Compounds : N′-5-Tetrazolyl-N-arylacylthioureas and N-5-Tetrazolyl-N′-arylacylureas ()

- Key Differences :

- Core Structure : The target compound uses a 1,3,4-oxadiazole ring, while these analogues feature tetrazole (1H-1,2,3,4-tetrazol-5-yl) groups.

- Linkage : The target compound has a benzamide linkage, whereas the tetrazole derivatives are connected via thiourea or urea groups.

- Biological Activity :

- Tetrazole derivatives exhibit herbicidal and plant growth-regulating activities, with some showing auxin- or cytokinin-like effects (e.g., compound 2h and 2j in ).

- The oxadiazole-dihydrodioxin architecture in the target compound may confer distinct bioactivity due to differences in ring planarity and hydrogen-bonding capacity.

Table 2: Heterocyclic Core Comparison

Functional Group Impact on Bioactivity

- Sulfamoyl vs.

- Electron-Withdrawing Groups: The bis(2-cyanoethyl) substituents in the target compound could stabilize negative charges, favoring interactions with cationic binding pockets, whereas methyl-phenyl groups () might engage in hydrophobic interactions.

Research Implications and Limitations

- Data Gaps: No direct bioactivity data for the target compound are available in the provided evidence, limiting functional comparisons. Further studies are needed to evaluate its pharmacokinetic and pharmacodynamic properties relative to analogues.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide?

- Methodology : The synthesis typically involves sequential functionalization of the benzamide core. Key steps include:

- Sulfamoylation of the benzamide using bis(2-cyanoethyl)amine and sulfonating agents (e.g., chlorosulfonic acid) under anhydrous conditions .

- Cyclocondensation of hydrazide intermediates with 5,6-dihydro-1,4-dioxin-2-carbaldehyde to form the 1,3,4-oxadiazole ring. Reaction conditions often require polar aprotic solvents (e.g., DMF) and catalysts like POCl₃ .

- Purification via column chromatography and crystallization.

Q. How is the compound characterized to confirm its structural integrity?

- Techniques :

- Spectroscopy : ¹H/¹³C NMR for functional group analysis, FT-IR for sulfonamide (S=O) and cyano (C≡N) group identification .

- Mass Spectrometry : HRMS to verify molecular weight and fragmentation patterns .

- Elemental Analysis : Combustion analysis (C, H, N, S) to validate stoichiometry .

Q. What preliminary biological screening assays are recommended for this compound?

- Assays :

- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .

- Anticancer Potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?

- Approach :

- Derivatization : Modify the sulfamoyl group (e.g., alkyl chain length) or oxadiazole substituents (e.g., halogenation) to assess impact on activity .

- Computational Modeling : Docking studies (AutoDock, Schrödinger) to predict binding affinities to targets like DNA gyrase or tubulin .

- In Vivo Validation : Use murine models for lead compounds showing >70% inhibition in vitro .

Q. What experimental strategies address contradictions in reported biological activities across studies?

- Resolution Methods :

- Standardized Protocols : Replicate assays under controlled conditions (e.g., ATP levels in cytotoxicity assays) to minimize variability .

- Meta-Analysis : Compare datasets from structurally analogous compounds (e.g., oxadiazole derivatives) to identify trends in potency .

- Mechanistic Profiling : Use RNA sequencing or proteomics to confirm target engagement in conflicting studies .

Q. How can the compound’s interactions with biological macromolecules be systematically studied?

- Techniques :

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics with purified enzymes or receptors .

- X-ray Crystallography : Resolve co-crystal structures to identify critical binding residues .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of interactions .

Q. What are the challenges in scaling up synthesis without compromising purity?

- Key Considerations :

- Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve scalability .

- Catalyst Screening : Evaluate heterogeneous catalysts (e.g., immobilized POCl₃) for oxadiazole cyclization .

- Process Analytical Technology (PAT) : Implement inline FT-IR to monitor reaction progress in real time .

Q. How can environmental fate and toxicity be evaluated preclinically?

- Ecotoxicology Assays :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.